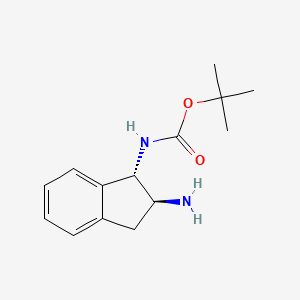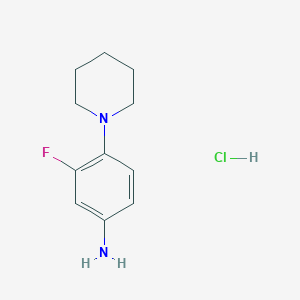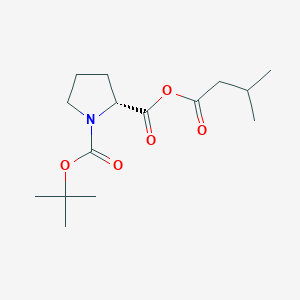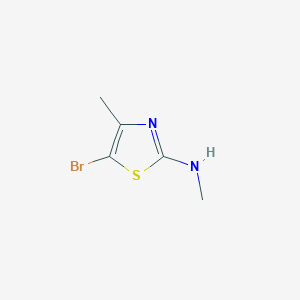
5-(Tert-butyl)-2-propoxybenzaldehyde
Übersicht
Beschreibung
“5-(Tert-butyl)-2-propoxybenzaldehyde” is a complex organic compound. It contains a benzaldehyde group, which is often used in the synthesis of other compounds due to its reactivity. The tert-butyl group is a bulky substituent known for its resistance to oxidation and the propoxy group is an ether that can act as a good leaving group in reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzaldehyde core provides a planar, aromatic region, the tert-butyl group is a branched alkyl group, and the propoxy group contains an ether linkage .Chemical Reactions Analysis
The reactivity of “this compound” would be influenced by its functional groups. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an aldehyde group could make it polar and capable of hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Copper(II) Complexes and Silver(I) Adducts
The compound 5-tert-butyl-2-hydroxybenzaldehyde, closely related to 5-(Tert-butyl)-2-propoxybenzaldehyde, has been used in synthesizing copper(II) complexes and silver(I) adducts. These complexes exhibit unique electrochemical properties, including distinct ligand-based oxidations and the formation of stable silver adducts with specific coordination geometries. The complexes have been studied for their electrochemical behavior, crystal structures, and potential in forming dimeric structures in certain solvents (Sylvestre et al., 2005).
Oxidovanadium(V) Complexes
Oxidovanadium(V) complexes have been formed using derivatives of 5-tert-butyl-2-hydroxybenzaldehyde. These complexes showcase interesting structural features and supramolecular assemblies, supported by hydrogen bonding. Detailed Density Functional Theory (DFT) studies and HOMO–LUMO energy gap analyses have been conducted on these complexes, indicating their potential application in various fields (Back et al., 2012).
Catalysts in Oxidation Reactions
Compounds derived from 5-tert-butyl-2-hydroxybenzaldehyde have been used to create iron(III) and cobalt(III) complexes, acting as catalysts in the microwave-assisted oxidation of alcohols. These catalysts have shown remarkable efficiency and selectivity in converting alcohols to ketones, highlighting their potential in industrial applications (Sutradhar et al., 2016).
Suzuki Cross-Coupling Reaction
The compound has been involved in the study of the Suzuki cross-coupling reaction, particularly in synthesizing benzaldehyde derivatives. This research provides insights into optimizing the reaction conditions for arylboronic acids and aryl bromides, contributing to the field of organic synthesis (Wang et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-tert-butyl-2-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-5-8-16-13-7-6-12(14(2,3)4)9-11(13)10-15/h6-7,9-10H,5,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIBFAOXSVVQPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1439803.png)





![tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate](/img/structure/B1439813.png)


![(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1439820.png)
